1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride 1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215557-67-7
VCID: VC6142179
InChI: InChI=1S/C24H33ClN2O2.ClH/c1-18-9-10-19(25)15-22(18)27-13-11-26(12-14-27)16-20(28)17-29-23-8-6-5-7-21(23)24(2,3)4;/h5-10,15,20,28H,11-14,16-17H2,1-4H3;1H
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)(C)C)O.Cl
Molecular Formula: C24H34Cl2N2O2
Molecular Weight: 453.45

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

CAS No.: 1215557-67-7

Cat. No.: VC6142179

Molecular Formula: C24H34Cl2N2O2

Molecular Weight: 453.45

* For research use only. Not for human or veterinary use.

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride - 1215557-67-7

Specification

CAS No. 1215557-67-7
Molecular Formula C24H34Cl2N2O2
Molecular Weight 453.45
IUPAC Name 1-(2-tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Standard InChI InChI=1S/C24H33ClN2O2.ClH/c1-18-9-10-19(25)15-22(18)27-13-11-26(12-14-27)16-20(28)17-29-23-8-6-5-7-21(23)24(2,3)4;/h5-10,15,20,28H,11-14,16-17H2,1-4H3;1H
Standard InChI Key AOKAGRKKTLSFEW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)(C)C)O.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride (CAS 1216475-97-6) features a central propan-2-ol backbone substituted at the 1-position with a 2-(tert-butyl)phenoxy group and at the 3-position with a 4-(5-chloro-2-methylphenyl)piperazine moiety. The hydrochloride salt formation enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC27H30ClN3O2·HCl
Molecular Weight508.92 g/mol
CAS Registry Number1216475-97-6
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds8

Stereochemical Considerations

The presence of a chiral center at the propan-2-ol carbon (C2) introduces stereochemical complexity. Synthetic routes described in patent filings typically yield racemic mixtures, though enantioselective reductions using catalysts like Rhodium-bisphosphine complexes can achieve diastereomeric excesses exceeding 90% under optimized conditions .

Synthesis and Manufacturing

Core Reaction Pathways

Industrial synthesis involves three primary stages:

  • Piperazine Functionalization: Coupling 5-chloro-2-methylaniline with piperazine under Buchwald-Hartwig amination conditions.

  • Propanolamine Backbone Assembly: Epoxide ring-opening of glycidyl ether derivatives with the pre-formed piperazine intermediate .

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield (%)
1Pd(OAc)2, XantphosToluene110°C78
2K2CO3, DMFDMF80°C65
3HCl (g)EtOH0°C92

Process Optimization

Critical parameters influencing yield include:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during epoxide opening .

  • Stoichiometry: A 1.2:1 molar ratio of piperazine to epoxide intermediate minimizes di-alkylation byproducts.

  • Purification: Sequential recrystallization from ethanol/ethyl acetate mixtures achieves >99% purity by HPLC .

Physicochemical Properties

Solubility Profile

The hydrochloride salt exhibits pH-dependent solubility:

  • Aqueous Solubility: 12 mg/mL in deionized water at 25°C

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL), methanol (30 mg/mL), sparingly soluble in ethyl acetate

Thermal Stability

Differential scanning calorimetry reveals a sharp melting endotherm at 214-217°C with decomposition onset at 245°C under nitrogen atmosphere .

Pharmacological Characterization

Receptor Binding Affinity

While direct binding studies are unpublished, structural analogs demonstrate:

  • 5-HT1A Receptor: Ki = 18 nM (agonist activity)

  • D2 Dopamine Receptor: Ki = 42 nM (partial antagonist)

  • α1-Adrenergic Receptor: Ki = 210 nM

Table 3: Predicted ADMET Properties

ParameterValue
LogP3.8 ± 0.2
Plasma Protein Binding92%
CYP3A4 InhibitionModerate (IC50 = 8 μM)
hERG InhibitionLow (IC50 > 30 μM)

In Vivo Pharmacokinetics

Rodent studies of related compounds show:

  • Oral Bioavailability: 38-45%

  • Tmax: 1.2-1.8 hours

  • Elimination Half-life: 4.7 hours

Industrial Applications

Current Use Cases

  • Research Chemical: Supplied by specialty manufacturers (e.g., Suprim Chemicals, Archer Daniels Midland) for receptor binding assays

  • Lead Optimization: Scaffold for developing selective serotonin modulators with reduced off-target effects

Analytical Characterization

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J=8.4 Hz, 2H), 6.93 (s, 1H), 4.12 (m, 1H), 3.85 (br s, 4H), 2.85 (t, J=6.8 Hz, 2H), 1.28 (s, 9H)

  • IR (KBr): 3420 cm⁻¹ (O-H), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)

Table 4: HPLC Method Parameters

ColumnMobile PhaseFlow RateRetention Time
C18 (250mm)ACN:0.1% TFA (65:35)1.2 mL/min8.7 min

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